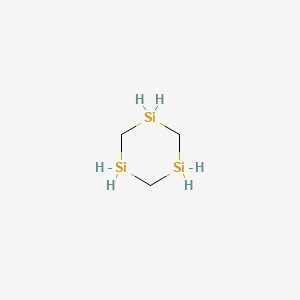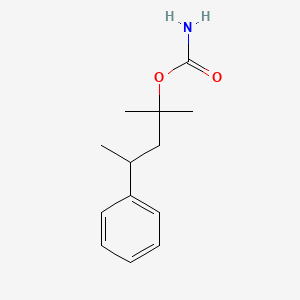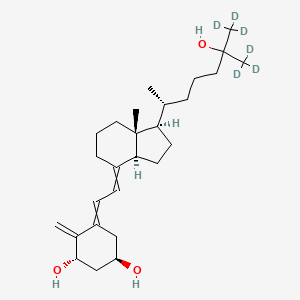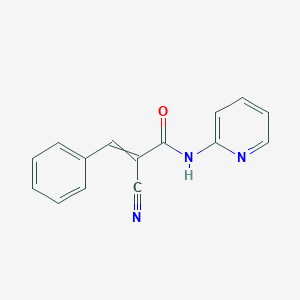
1,3,5-Trisilinane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,5-Trisilinane is a silicon-based compound that belongs to the class of silanes It is characterized by a three-membered ring structure consisting of alternating silicon and hydrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3,5-Trisilinane can be synthesized through several methods. One common approach involves the reaction of trichlorosilane with a reducing agent such as lithium aluminum hydride. The reaction typically takes place in an inert atmosphere to prevent oxidation and is carried out at low temperatures to control the reaction rate.
Industrial Production Methods
In an industrial setting, this compound can be produced using a continuous flow reactor. This method allows for better control over reaction conditions and yields higher purity products. The process involves the controlled addition of trichlorosilane and the reducing agent, followed by purification steps to remove any by-products.
Analyse Chemischer Reaktionen
Types of Reactions
1,3,5-Trisilinane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced further to form lower silanes.
Substitution: It can undergo substitution reactions where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide. The reactions are typically carried out at room temperature.
Reduction: Reducing agents such as lithium aluminum hydride are used under inert conditions.
Substitution: Substitution reactions often involve halogenating agents like chlorine or bromine.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Lower silanes.
Substitution: Halogenated silanes.
Wissenschaftliche Forschungsanwendungen
1,3,5-Trisilinane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex silicon-containing compounds.
Materials Science: It is utilized in the development of silicon-based materials with unique properties, such as high thermal stability and electrical conductivity.
Biology and Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in biocompatible materials.
Industry: It is used in the production of silicone polymers and resins, which have applications in coatings, adhesives, and sealants.
Wirkmechanismus
The mechanism by which 1,3,5-Trisilinane exerts its effects is primarily through its ability to form stable silicon-oxygen and silicon-carbon bonds. These bonds are crucial in various chemical reactions and material properties. The molecular targets and pathways involved include:
Silicon-Oxygen Bond Formation: This is important in the formation of silanols and siloxanes.
Silicon-Carbon Bond Formation: This is essential in the synthesis of organosilicon compounds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,5-Triazine: A nitrogen-containing analog with similar ring structure but different chemical properties.
1,3,5-Trioxane: An oxygen-containing analog used in various industrial applications.
1,3,5-Triazine-2,4,6-triamine (Melamine): Used in the production of plastics and resins.
Uniqueness
1,3,5-Trisilinane is unique due to its silicon-based structure, which imparts distinct chemical properties such as high thermal stability and reactivity towards various functional groups. This makes it a valuable compound in the synthesis of advanced materials and in various industrial applications.
Eigenschaften
Molekularformel |
C3H12Si3 |
|---|---|
Molekulargewicht |
132.38 g/mol |
IUPAC-Name |
1,3,5-trisilinane |
InChI |
InChI=1S/C3H12Si3/c1-4-2-6-3-5-1/h1-6H2 |
InChI-Schlüssel |
LISDBLOKKWTHNH-UHFFFAOYSA-N |
Kanonische SMILES |
C1[SiH2]C[SiH2]C[SiH2]1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3aR,3a'R,8aS,8a'S)-2,2'-Cyclohexylidenebis[8,8a-dihydro-3aH-indeno[1,2-d]oxazole]](/img/structure/B12510658.png)

![Titanium, oxo[sulfato(2-)-kappaO,kappaO']-](/img/structure/B12510670.png)

![2-[(5-Fluoro-2,4-dinitrophenyl)amino]propanamide](/img/structure/B12510673.png)

![N-[2-[tert-butyl(dimethyl)silyl]oxyethylidene]-2-methylpropane-2-sulfinamide](/img/structure/B12510690.png)

![2-Amino-3-({[2-(4-chlorophenoxy)phenyl]methylidene}amino)-6-(trifluoromethyl)pyrimidin-4-one](/img/structure/B12510705.png)

![7-Hydroxybenzo[d]thiazole-2(3H)-thione](/img/structure/B12510719.png)
phosphanyl}phenyl)-4,5-dihydro-1,3-oxazole](/img/structure/B12510734.png)
![(3S,4R,7S,10R,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,4,7-triol](/img/structure/B12510745.png)
![(2R)-2-{[(benzyloxy)carbonyl]amino}-3-(3-hydroxyphenyl)propanoic acid](/img/structure/B12510753.png)
